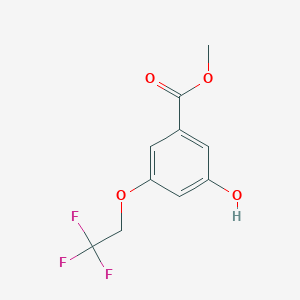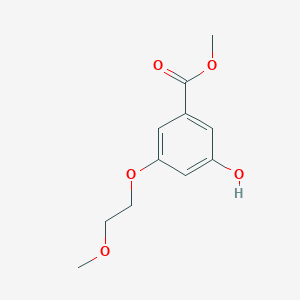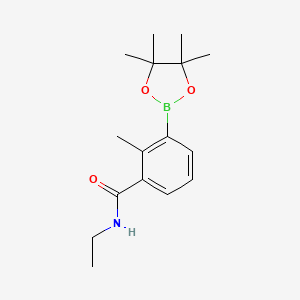
2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine
Vue d'ensemble
Description
2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine is an organic compound that features a bromine atom, two methyl groups, and a phenoxy group attached to a pyridine ring
Méthodes De Préparation
The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine typically involves the reaction of 4-bromo-3,5-dimethylphenol with 6-methylpyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetone, followed by the addition of a halogenating agent such as methyl iodide . The reaction mixture is then refluxed to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Applications De Recherche Scientifique
2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound being synthesized.
Comparaison Avec Des Composés Similaires
2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine can be compared with similar compounds such as:
4-Bromo-3,5-dimethylphenol: This compound shares the bromine and methyl groups but lacks the pyridine ring, making it less versatile in certain applications.
2-Bromo-4-methylphenol: Similar in structure but with different positioning of the bromine and methyl groups, leading to variations in reactivity and applications.
4-Bromo-2,6-xylenol: Another related compound with different substitution patterns, affecting its chemical properties and uses.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-6-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-9-7-12(8-10(2)14(9)15)17-13-6-4-5-11(3)16-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJKJWPMIVZJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2=CC(=C(C(=C2)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166581.png)
![Methyl 3'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166599.png)
![Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166604.png)
![Methyl 5-hydroxy-3'-isopropyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166607.png)
![Methyl 5-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166612.png)
![Methyl 5-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166616.png)
![Methyl 5-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166624.png)
![Methyl 5-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166630.png)



